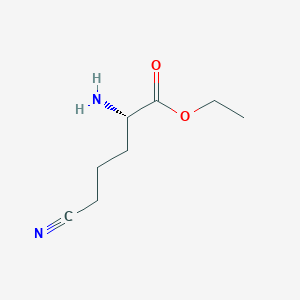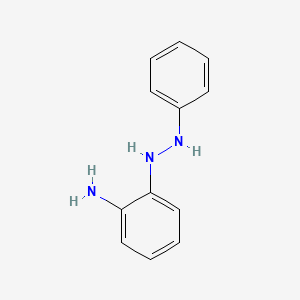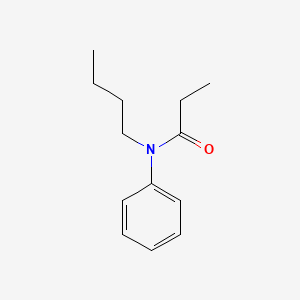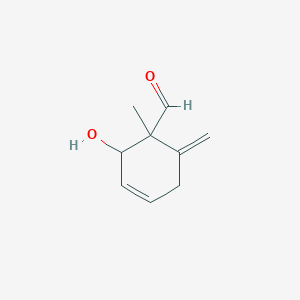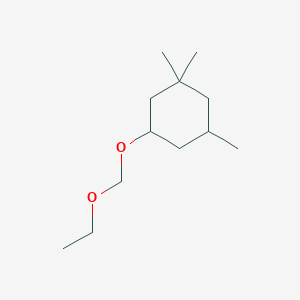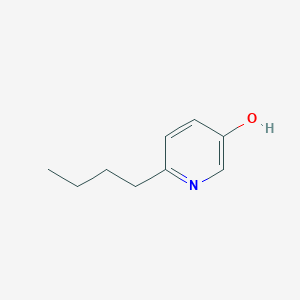![molecular formula C3H11NO6P2 B13801044 [(Methylimino)dimethylene]bisphosphonic acid CAS No. 5995-25-5](/img/structure/B13801044.png)
[(Methylimino)dimethylene]bisphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methylimino)dimethylene]bisphosphonic acid is a chemical compound with the molecular formula C₃H₁₁NO₆P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonic acid groups, which contribute to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylimino)dimethylene]bisphosphonic acid typically involves the reaction of methylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH₃NH₂ + 2 CH₂O + 2 H₃PO₃ → (CH₃N=CH₂)₂(P(O)(OH)₂)₂} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
[(Methylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Aplicaciones Científicas De Investigación
[(Methylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential use in the treatment of bone diseases due to its ability to bind to calcium ions.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of [(Methylimino)dimethylene]bisphosphonic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphonic acid groups play a crucial role in these interactions by forming strong bonds with metal ions and other active site residues .
Comparación Con Compuestos Similares
Similar Compounds
- [(Dimethylamino)methylene]bisphosphonic acid
- [(Phenylamino)methylene]bisphosphonic acid
- [(Ethylamino)methylene]bisphosphonic acid
Uniqueness
[(Methylimino)dimethylene]bisphosphonic acid is unique due to its specific structure, which allows for versatile reactivity and strong binding affinity to metal ions. This makes it particularly useful in applications requiring strong chelation properties, such as in medicine for bone disease treatment and in industry for corrosion inhibition .
Propiedades
Número CAS |
5995-25-5 |
|---|---|
Fórmula molecular |
C3H11NO6P2 |
Peso molecular |
219.07 g/mol |
Nombre IUPAC |
[methyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H11NO6P2/c1-4(2-11(5,6)7)3-12(8,9)10/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10) |
Clave InChI |
VTXYPEKJZXRXJB-UHFFFAOYSA-N |
SMILES canónico |
CN(CP(=O)(O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


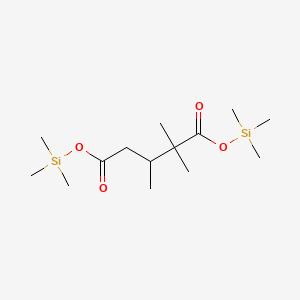
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)


![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
